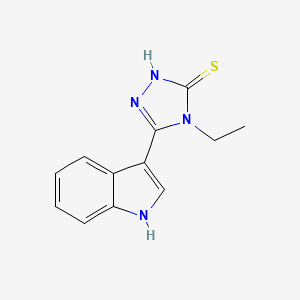

4-乙基-5-(1{H}-吲哚-3-基)-4{H}-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

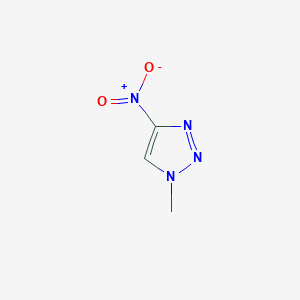

The compound 4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. Although the specific compound is not directly mentioned in the provided papers, the general characteristics and activities of triazole derivatives can be inferred.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and the treatment of precursor molecules with various reagents. For instance, the synthesis of a related triazole compound was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form a Schiff base . Another example includes the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . These methods suggest that the synthesis of 4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol could involve similar cyclization and condensation steps.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic techniques such as FT-IR, UV-visible, NMR, and X-ray crystallography. For example, the crystal structure of a triazole derivative was determined, revealing dihedral angles and hydrogen bonding that stabilize the crystal structure . Density functional theory (DFT) calculations are also used to predict and analyze the molecular structure, as seen in the study of a potential anti-inflammatory agent .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerization, as indicated by the existence of thione and thiol forms . The reactivity of these compounds can be discussed using molecular electrostatic potential surfaces and electronic parameters, which help in understanding their chemical behavior and potential as inhibitors or other biological agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their practical applications. These properties can be studied using a combination of experimental techniques and theoretical calculations. For instance, the vibrational modes, electronic transitions, and chemical shifts can be analyzed to understand the compound's behavior . The molecular properties such as dipole moment, polarizability, and hyperpolarizability are also important, especially for materials science applications . Additionally, the solubility, melting point, and stability in different solvents are essential physical properties that can influence the compound's use in various domains .

科学研究应用

抗微生物活性

4-乙基-5-(1H-吲哚-3-基)-4H-1,2,4-三唑-3-硫醇及其衍生物已广泛研究其抗微生物特性。研究表明,这些化合物对各种细菌和真菌表现出显著的抗微生物活性。例如,Bayrak et al. (2009)的研究发现,新合成的1,2,4-三唑衍生物表现出良好或中等的抗微生物活性。同样,Kaplancikli et al. (2008)合成了新的1,2,4-三唑衍生物作为抗微生物剂,显示出对各种微生物的显著活性。

癌症研究

在癌症研究中,已确定了一些4-乙基-5-(1H-吲哚-3-基)-4H-1,2,4-三唑-3-硫醇衍生物对抑制癌细胞迁移和生长的潜力。一项由Šermukšnytė等人(2022年)进行的研究评估了这些化合物对各种癌细胞系的细胞毒性,确定了几种化合物在3D细胞培养中的活性。

胆碱酯酶抑制剂

已探讨了4-乙基-5-(1H-吲哚-3-基)-4H-1,2,4-三唑-3-硫醇衍生物作为胆碱酯酶抑制剂的潜力,特别是在神经系统疾病如阿尔茨海默病的背景下。Mohsen (2012)进行的研究合成了三唑和三唑硫氮杂环衍生物作为胆碱酯酶抑制剂,发现某些化合物对乙酰胆碱酯酶具有抑制作用。

非线性光学性质

这些化合物还被研究其非线性光学性质,这在各种技术应用中非常重要。Nadeem et al. (2017)合成并表征了一个衍生物,发现其非线性光学性质明显高于传统材料。

其他应用

进一步的应用包括研究它们与醛类的相互作用,微波辐射下的合成,以及评估其作为药物剂的潜力。Zozulynets et al. (2021)和Gomha & Riyadh (2011)等研究有助于我们了解这些化合物的合成和潜在应用。

作用机制

The mechanism of action of indole derivatives is diverse and depends on their specific biological activity. For instance, some indole derivatives showed inhibitory activity against influenza A . Others are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

未来方向

Indole derivatives have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives . The wide-ranging biological activity associated with indole derivatives ensures that the synthesis of indole derivatives remains a topic of current interest .

属性

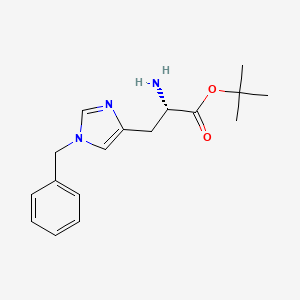

IUPAC Name |

4-ethyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c1-2-16-11(14-15-12(16)17)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXKXVACIHNWJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)

![ethyl 4-[2-(6-methyl-5-oxo-2H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2554988.png)

![(6-chloro-1-(2,5-dimethylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2554993.png)

![N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2554999.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2555005.png)